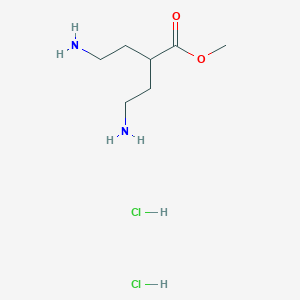

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride

Descripción general

Descripción

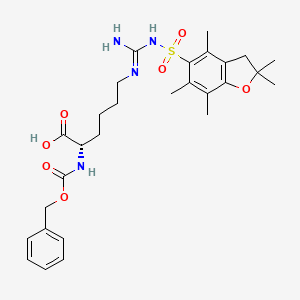

“Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride” is a chemical compound with the CAS Number: 1956386-55-2 . It has a molecular weight of 233.14 and its molecular formula is C7H18Cl2N2O2 . The compound is a solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is “methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride” and its Inchi Code is 1S/C7H16N2O2.2ClH/c1-11-7(10)6(2-4-8)3-5-9;;/h6H,2-5,8-9H2,1H3;2*1H . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride” is a solid in its physical form . Its molecular weight is 233.14 and its molecular formula is C7H18Cl2N2O2 . Unfortunately, the boiling point and other physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Molecular Docking and Structural Analysis

Research demonstrates the utility of molecular docking and structural analysis in identifying the biological activities of butanoic acid derivatives. For instance, studies have shown that these derivatives, through molecular docking, inhibit Placenta growth factor (PIGF-1), suggesting potential pharmacological importance. Spectroscopic investigations further support the structural and electronic properties of these compounds, highlighting their promise as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. These findings underscore the compound's potential in developing new pharmacological agents and materials with unique optical properties (Vanasundari et al., 2018).

Synthesis Methodologies

The synthesis of Glufosinate, a significant agrochemical, employs a method involving hydroformylation-amidocarbonylation, showcasing the compound's role in creating agriculturally relevant chemicals. This technique highlights the compound's utility in synthesizing complex molecules, potentially extending to various industrial applications (Sakakura et al., 1991).

Advanced Material Science

In material science, the study of butanoic acid derivatives contributes to the development of new amines for enhanced carbon dioxide capture performance. By altering the chemical structure of tertiary amines, researchers have discovered variations in CO2 solubility, absorption, and regeneration rates, which are critical for environmental management and industrial processes. These insights offer a pathway to more efficient CO2 capture technologies, highlighting the compound's relevance in addressing climate change (Singto et al., 2016).

Propiedades

IUPAC Name |

methyl 4-amino-2-(2-aminoethyl)butanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(2-4-8)3-5-9;;/h6H,2-5,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRRDLGOFZRYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)

![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1458716.png)

![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)

![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)